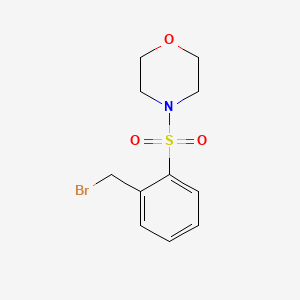
3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide” is a sulfonamide derivative . This molecule exhibits versatility, making it suitable for various experiments exploring biochemical effects .
Molecular Structure Analysis
The molecular formula of “3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide” is C10H16N2O2S . Its average mass is 228.311 Da and its monoisotopic mass is 228.093246 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide” include a molecular weight of 228.31 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass is 228.09324893 g/mol and its topological polar surface area is 80.6 Ų .Applications De Recherche Scientifique
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl aldimines and ketimines, closely related to 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, are versatile intermediates in the asymmetric synthesis of amines. These imines activate for nucleophilic addition and are effective in synthesizing a variety of enantioenriched amines (Ellman, Owens, & Tang, 2002).
Electrochemical Cleavage and pKa Study
Research on substituted benzenesulfonamides, including tert-butyl sulfonylcarbamates, has revealed insights into their electrochemical cleavage potentials and pKa values, contributing to selective deprotection strategies (Nyassé, Grehn, Ragnarsson, Maia, Monteiro, Leito, Koppel, & Koppel, 1995).
Protected β-Amino Acids Synthesis
The Reformatsky reagent's addition to N-sulfonylimines derived from benzenesulfonamide variants, like 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, facilitates the synthesis of protected β-amino acids, showcasing the compound's utility in organic synthesis (Robinson & Wyatt, 1993).
Synthesis of Natural or Unnatural Polyamine Derivatives
Compounds like N,N'‐Dibenzenesulfonylputrescine, which are structurally related to 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, have shown potential in the synthesis of natural or unnatural polyamine derivatives (Linden & Bienz, 1999).
Preparation of Unsymmetrically Substituted Azoxy Compounds
In a study involving various amines and amino derivatives, including tert-butylamine and p-toluenesulfonamide, the preparation of unsymmetrically substituted azoxy compounds was demonstrated, underscoring the compound's relevance in chemical synthesis (Moriarty, Hopkins, Prakash, Vaid, & Vaid, 1990).
Anti-HIV Activity of Derivatives
Research on derivatives of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide has shown promising anti-HIV activity, indicating its potential in therapeutic applications (Brzozowski & Sa̧czewski, 2007).
Synthesis of N-Protected Amino Acids
The facile synthesis of N-protected amino acids, including derivatives of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, highlights its utility in preparing various biochemically significant compounds (Mattingly, 1990).
Immunomodulatory Activity
Derivatives of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide have been studied for their immunomodulatory activity, providing insights into their effects on human peripheral blood lymphocytes (Nizheharodava, Ksendzova, Sysa, Yurkevich, Labai, Shadyro, & Zafranskaya, 2020).
Use in Coordination Chemistry
Copper(II) complexes with sulfonamides derived from 2-picolylamine, similar to 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, have been studied, indicating their application in coordination chemistry and as chemical nucleases (Macías, Villa, Salgado, Borrás, González-Álvarez, & Sanz, 2006).
Enantioselective Fluorescence Sensing
A study involving 3-tert-butylaniline derivatives, structurally related to 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, demonstrated their application in enantioselective fluorescence sensing of chiral amino alcohols (Liu, Pestano, & Wolf, 2008).
Comparative Biological Activity Study
A comparative study of the biological activity of pyridazine-sulfonamide aminophenol type compounds, which include derivatives of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, has provided insights into their therapeutic applications (Chatterjee, Maity, Halder, Ghosh, Jana, Mahapatra, & Sinha, 2022).
Synthesis of N-Substituted Derivatives
Research on synthesizing new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides, structurally related to 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, has contributed to understanding their potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes (Abbasi, Rehman, Siddiqui, Hadi, Mumtaz, Shah, Ashraf, & Abbasi, 2019).
Mécanisme D'action
Safety and Hazards
The safety data sheet for “3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . Discharge into the environment must be avoided .
Propriétés
IUPAC Name |
3-amino-N-tert-butyl-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-10(2,3)13-16(14,15)7-4-5-8(11)9(12)6-7/h4-6,13H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXBKPLJCSBPRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

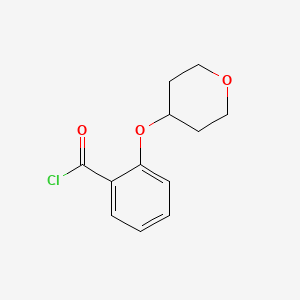
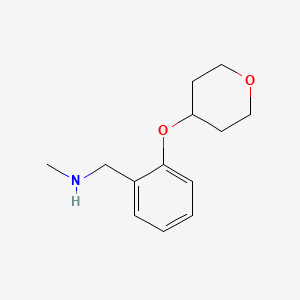
![[4-(Tetrahydropyran-4-yloxy)phenyl]methanol](/img/structure/B1325035.png)
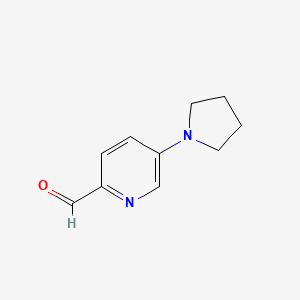
![N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine](/img/structure/B1325037.png)
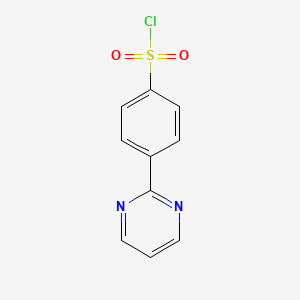
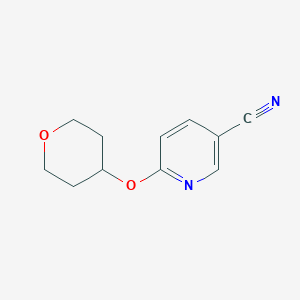
![Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate](/img/structure/B1325043.png)
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1325046.png)

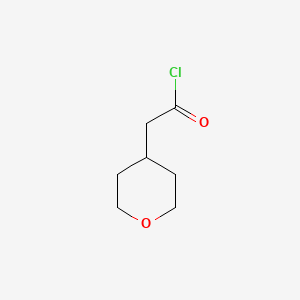

![[1-(2-Furylmethyl)piperid-4-yl]methanol](/img/structure/B1325053.png)
